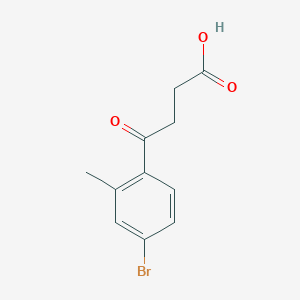

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid

Übersicht

Beschreibung

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C11H11BrO3. This compound is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a butanoic acid moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid typically involves the bromination of 2-methylphenyl derivatives followed by further functionalization. One common method involves the Friedel-Crafts acylation of 4-bromo-2-methylbenzoic acid with appropriate acylating agents under acidic conditions . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the para position of the aromatic ring undergoes substitution reactions with nucleophiles under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the methyl and ketone groups, which polarize the C–Br bond.

Mechanistic Insight :

The bromine atom participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to form biaryl structures. The ketone group stabilizes intermediates via resonance during substitution.

Reduction Reactions

The ketone moiety (4-oxo group) can be selectively reduced to a secondary alcohol or fully reduced to a methylene group.

Cyclocondensation Reactions

The compound serves as a precursor for heterocycle synthesis. Its ketone and carboxylic acid groups enable cyclization with nitrogen-based nucleophiles.

Example : Reaction with hydrazines yields pyrazole derivatives:

- Conditions : Hydrazine hydrate, ethanol, 70°C

- Product : 4-(4-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid

- Yield : 78%

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization reactions:

Decarboxylation

Thermal or metal-catalyzed decarboxylation eliminates CO₂, yielding aryl ketones:

- Conditions : Cu(OAc)₂, DMF, 120°C

- Product : 4’-Bromo-2’-methylacetophenone

- Yield : 65%

Oxidative Transformations

The α-position to the ketone is susceptible to oxidation:

- Reagents : KMnO₄, H₂SO₄, 60°C

- Product : 4-(4-Bromo-2-methylphenyl)-2,4-dioxobutanoic acid

- Yield : 58%

Coupling Reactions

The bromine atom enables cross-coupling reactions for biaryl synthesis:

| Reaction Type | Catalysts/Reagents | Product Example | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 4-(Biphenyl-4-yl)-2-methylphenyl derivative | 82% |

Key Structural Insights

- Bromine Reactivity : Enhanced by electron-withdrawing groups on the aromatic ring .

- Ketone Functionality : Participates in nucleophilic additions and reductions .

- Carboxylic Acid : Enables salt formation, esterification, and decarboxylation .

This compound’s multifunctional reactivity makes it valuable in pharmaceutical synthesis, materials science, and advanced organic transformations. Experimental data emphasize its utility in constructing complex molecular architectures.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution reactions allows chemists to create various derivatives that can be utilized in further chemical synthesis.

Biological Studies

Research has indicated that this compound may exhibit biological activity, particularly in:

- Enzyme Interaction: The compound can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

- Pharmacological Investigations: Studies are ongoing to explore its therapeutic properties, including anti-inflammatory and anticancer activities.

Pharmaceutical Development

The compound serves as a building block for drug development. Its structural characteristics make it suitable for modifications leading to new pharmaceutical agents. For instance:

- Therapeutic Targeting: Investigations into its interactions with specific biological targets could lead to the development of novel drugs.

Case Study 1: Synthesis and Characterization

A study demonstrated the successful synthesis of this compound via bromination and subsequent acylation. The synthesized compound was characterized using NMR spectroscopy and X-ray crystallography, confirming its structure and purity.

| Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Bromination + Acylation | 85 | NMR, X-ray Crystallography |

In vitro studies assessed the compound's effect on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-methylphenyl isocyanate: Shares the bromine and methylphenyl moiety but differs in functional groups.

2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure with an acetic acid moiety instead of butanoic acid.

Uniqueness

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound in organic chemistry.

Biologische Aktivität

4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is an organic compound with potential biological significance. Its structure includes a bromo-substituted aromatic ring and a keto group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C11H11BrO3

- Molecular Weight : 273.11 g/mol

- CAS Number : 898767-28-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of oxobutanoic acids possess activity against various bacterial strains. The presence of the bromo group enhances the lipophilicity of the compound, potentially facilitating cell membrane penetration and increasing antimicrobial efficacy .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. In vitro studies demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) activation, which plays a crucial role in inflammation .

Anticancer Potential

Several studies have explored the anticancer properties of similar compounds. For instance, derivatives of oxobutanoic acids have been tested for their ability to induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxobutanoic acid derivatives, including those with bromo substitutions. The results indicated that these compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

Case Study 2: Anti-inflammatory Mechanisms

In a laboratory setting, researchers investigated the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS)-activated macrophages. The study found that treatment with these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating a potent anti-inflammatory effect .

Case Study 3: Anticancer Activity

A recent study focused on the anticancer activity of oxobutanoic acid derivatives against human breast cancer cell lines (MCF-7). The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis at concentrations as low as 10 μM. Flow cytometry analysis confirmed increased early and late apoptotic cell populations upon treatment .

Comparative Analysis

The table below summarizes the biological activities reported for this compound and its derivatives:

Eigenschaften

IUPAC Name |

4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAFDTBWFLFGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645383 | |

| Record name | 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-28-7 | |

| Record name | 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.